Cyclopropanedodecanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

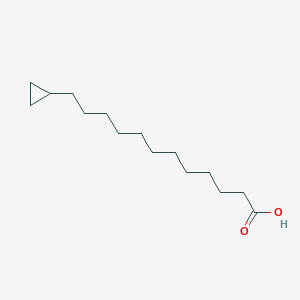

Cyclopropanedodecanoic acid is a cyclopropane-containing fatty acid with the molecular formula C15H28O2. This compound is characterized by the presence of a cyclopropane ring, which imparts unique chemical and physical properties. Cyclopropane-containing fatty acids are relatively rare in nature and are often found in certain bacteria and marine organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropanedodecanoic acid can be synthesized through various chemical reactions. One common method involves the cyclopropanation of dodecanoic acid derivatives. This process typically uses reagents such as diazomethane or Simmons-Smith reagents (iodomethylzinc iodide) to introduce the cyclopropane ring .

Industrial Production Methods

Industrial production of this compound may involve the large-scale cyclopropanation of fatty acid precursors. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes controlling temperature, pressure, and the concentration of reagents .

Chemical Reactions Analysis

Types of Reactions

Cyclopropanedodecanoic acid undergoes various chemical reactions, including:

Oxidation: The cyclopropane ring can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can open the cyclopropane ring, leading to linear or branched-chain fatty acids.

Substitution: The hydrogen atoms on the cyclopropane ring can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed

Oxidation: Epoxides and hydroxylated derivatives.

Reduction: Linear or branched-chain fatty acids.

Substitution: Halogenated cyclopropane derivatives.

Scientific Research Applications

Cyclopropanedodecanoic acid and its derivatives have demonstrated significant biological activities, which make them valuable in pharmacological research.

- Antimicrobial Properties : Studies have indicated that cyclopropane fatty acids exhibit antimicrobial activity against a range of pathogens. For instance, certain derivatives have shown efficacy against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .

- Anticancer Potential : Research has highlighted the antiproliferative effects of this compound on various cancer cell lines. Compounds with similar structures have been noted for their ability to inhibit cancer cell growth, suggesting potential therapeutic applications in oncology .

- Anti-inflammatory Effects : this compound has been linked to increased cyclooxygenase activity, which plays a crucial role in inflammatory processes. This suggests that it may be beneficial in treating inflammatory diseases .

Metabolic Studies

The presence of cyclopropane fatty acids in human and animal tissues has prompted investigations into their metabolic roles.

- Fatty Acid Composition : this compound has been identified in the adipose tissue and serum of humans and rats, indicating its relevance in lipid metabolism . The concentration of this compound can provide insights into metabolic health and disease states.

- Impact on Lipid Profiles : The incorporation of cyclopropane fatty acids into phospholipids may influence membrane fluidity and function, potentially affecting cellular signaling pathways related to metabolism .

Biotechnological Applications

This compound is also being explored for its potential use in biotechnological processes.

- Biomass Production : Certain cyanobacteria have been identified as promising sources for the extraction of bioactive compounds, including cyclopropane fatty acids. These organisms can be cultivated for sustainable production of valuable biomolecules .

- Synthetic Biology : The unique structure of this compound makes it an interesting target for synthetic biology applications, where it can be engineered into metabolic pathways for the production of other valuable compounds .

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of cyclopropanedodecanoic acid involves its interaction with biological membranes. The cyclopropane ring imparts rigidity to the fatty acid, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function. Additionally, this compound may interact with specific molecular targets, such as enzymes involved in lipid metabolism .

Comparison with Similar Compounds

Similar Compounds

Cyclopropanetetradecanoic acid: Another cyclopropane-containing fatty acid with a longer carbon chain.

Dihydrosterculic acid: A cyclopropane fatty acid found in certain bacteria and protozoa.

Lactobacillic acid: A cyclopropane fatty acid present in the phospholipids of Lactobacillus species

Uniqueness

Cyclopropanedodecanoic acid is unique due to its specific carbon chain length and the presence of the cyclopropane ring. This combination of features imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications .

Biological Activity

Cyclopropanedodecanoic acid (CPDA) is a member of the cyclopropane fatty acids (CPFAs), which are characterized by the presence of a cyclopropane ring in their molecular structure. This unique configuration imparts distinct biological activities, making CPDA a subject of interest in various fields, including microbiology, pharmacology, and nutrition. This article reviews the biological activity of CPDA, highlighting its synthesis, effects on human health, and potential applications.

Chemical Structure and Synthesis

This compound can be synthesized through the cyclopropanation of unsaturated fatty acids. The biosynthetic pathway typically involves the enzyme cyclopropane fatty acyl-phospholipid synthase (CPFAS), which catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the unsaturated fatty acid, resulting in the formation of the cyclopropane ring . The structure can be represented as follows:

1. Antimicrobial Properties

CPDAs exhibit significant antimicrobial activity. Studies have shown that cyclopropane-containing fatty acids can inhibit the growth of various bacteria and fungi. For instance, research on Labrenzia sp. demonstrated that specific cyclopropane fatty acids produced by this marine bacterium effectively inhibited pathogenic organisms such as Pseudoroseovarius crassostreae, a causative agent of oyster disease .

Table 1: Antimicrobial Activity of this compound

| Organism | Activity | Reference |

|---|---|---|

| Pseudoroseovarius crassostreae | Inhibition | |

| Candida albicans | Antifungal | |

| Escherichia coli | Bacteriostatic |

2. Effects on Lipid Metabolism

This compound influences lipid metabolism by altering membrane fluidity and dynamics. Research indicates that CPFAs disrupt lipid packing within cellular membranes, promoting increased lateral diffusion and potential changes in membrane protein function . This property may have implications for cellular signaling and membrane-associated processes.

3. In Vivo Bioavailability

A study investigating the bioavailability of CPFAs in human plasma revealed that after dietary intake of CPFA-rich foods, significant concentrations of these acids were detected in plasma samples. Participants consuming Grana Padano cheese and whole cow milk showed increased levels of CPFAs over a three-week period, suggesting that these compounds are bioaccessible and may influence human lipid profiles .

Table 2: Plasma Concentration of CPFAs Post-Dietary Intake

| Time Point | Mean Plasma Concentration (µmol/L) | Change from Baseline (µmol/L) |

|---|---|---|

| Baseline | 0.09 | - |

| 4 hours | 11.34 | +11.22 |

| 24 hours | 0.09 | - |

Case Study 1: Dietary Impact on Human Health

In a controlled dietary study involving ten healthy adults, participants consumed CPFA-rich foods to assess changes in plasma fatty acid profiles. Results indicated considerable inter-subject variability in plasma CPFA levels, emphasizing the need for further research into individual metabolic responses to dietary CPFAs .

Case Study 2: Antimicrobial Efficacy

A pilot study examined the antimicrobial efficacy of CPDA against common pathogens associated with food spoilage and infections. The findings suggested that CPDA could serve as a natural preservative due to its ability to inhibit microbial growth effectively .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying cyclopropanedodecanoic acid in plant extracts, and what challenges arise during quantification?

this compound is commonly identified using gas chromatography-mass spectrometry (GC-MS), as demonstrated in phytochemical profiling of E. paniculata bark extracts. The compound elutes at a retention time of 32.161 minutes and is quantified based on its peak area relative to total chromatogram signals. Challenges include its low abundance (e.g., 4.665% peak area in one study), which necessitates high-resolution instrumentation and internal standardization to improve accuracy . Researchers should validate methods using spiked samples and replicate runs to address matrix interference.

Q. What experimental protocols are used to isolate this compound from complex biological matrices?

Isolation typically involves solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic separation. For example, methyl ester derivatives of this compound are prepared via transesterification to enhance volatility for GC-MS analysis. Researchers must optimize solvent polarity and column parameters (e.g., stationary phase, temperature gradients) to resolve it from co-eluting compounds like oxiraneundecanoic acid esters . Purity assessment via nuclear magnetic resonance (NMR) or high-performance liquid chromatography (HPLC) is critical post-isolation.

Q. How do researchers validate the structural identity of this compound in novel sources?

Structural confirmation requires complementary techniques:

- GC-MS : Matches mass spectra with reference libraries (e.g., NIST) and observed molecular ion peaks (e.g., m/z 366 for methyl esters) .

- NMR : Analyzes cyclopropane ring protons (δ 0.5–1.5 ppm) and ester carbonyl signals (δ 170–175 ppm) .

- FT-IR : Identifies ester C=O stretches (~1740 cm⁻¹) and cyclopropane C-H bending (~1020 cm⁻¹). Cross-validation with synthetic standards is advised to mitigate misidentification risks.

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound be systematically addressed?

Contradictions often stem from variability in extraction protocols, purity levels, or biological assay conditions. Researchers should:

- Conduct systematic reviews adhering to PRISMA guidelines to aggregate data .

- Perform dose-response studies to establish activity thresholds (e.g., IC₅₀ values) under controlled conditions.

- Use meta-analysis to statistically evaluate heterogeneity across studies, accounting for factors like solvent choice (polar vs. nonpolar) or cell line specificity .

Q. What experimental designs are optimal for investigating the biosynthetic pathways of this compound in plant systems?

Pathway elucidation requires:

- Isotopic labeling : Track carbon flux using ¹³C-labeled precursors (e.g., acetate or malonate) in plant cell cultures.

- Gene silencing/knockout : Employ CRISPR/Cas9 to disrupt candidate genes (e.g., cyclopropane synthase homologs) and monitor metabolite depletion via LC-MS .

- Enzymatic assays : Test recombinant enzymes for cyclopropane ring formation using substrate analogs. Computational tools (e.g., genome mining for cyclopropane-related domains) can prioritize candidate pathways .

Q. How can researchers resolve discrepancies in ecological roles of this compound when co-occurring with other phytochemicals?

Co-occurrence with compounds like scoparone and benzenepropanoic acid esters suggests synergistic or antagonistic interactions. Methodological approaches include:

- Metabolomic correlation networks : Identify positive/negative correlations in abundance across ecological samples .

- In vitro bioactivity assays : Test pure compounds vs. mixtures to isolate effects (e.g., antimicrobial or antioxidant assays).

- Field studies : Compare plant populations with varying this compound levels to assess ecological fitness (e.g., herbivore resistance) .

Methodological and Data Analysis Questions

Q. What statistical frameworks are suitable for analyzing low-abundance this compound in large-scale metabolomic datasets?

For low-abundance signals:

- Apply non-parametric tests (e.g., Mann-Whitney U) to avoid normality assumptions.

- Use multiple imputation or Bayesian models to handle missing data caused by detection limits.

- Normalize peak areas to internal standards (e.g., deuterated analogs) to reduce batch effects .

Q. How should researchers design studies to evaluate the stability of this compound under varying storage conditions?

Stability studies should follow ICH Q1A guidelines :

- Test degradation kinetics at controlled temperatures (4°C, 25°C, 40°C) and humidity levels.

- Monitor degradation products via LC-MS/MS and quantify using validated calibration curves.

- Apply Arrhenius equation to predict shelf-life under long-term storage .

Q. Tables for Key Data

| Ecological Co-occurrence | Abundance in E. paniculata |

|---|---|

| Scopoletin | 31.788% |

| Benzenepropanoic Acid Ester | 18.546% |

| This compound | 4.665% |

Properties

CAS No. |

5617-76-5 |

|---|---|

Molecular Formula |

C15H28O2 |

Molecular Weight |

240.38 g/mol |

IUPAC Name |

12-cyclopropyldodecanoic acid |

InChI |

InChI=1S/C15H28O2/c16-15(17)11-9-7-5-3-1-2-4-6-8-10-14-12-13-14/h14H,1-13H2,(H,16,17) |

InChI Key |

IYMLTARBHHTWRE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CCCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.